
1,3lambda~6~-Oxathiane-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxathiane 3,3-dioxide: is an organic compound with the molecular formula C₄H₈O₃S . It is a heterocyclic compound containing a six-membered ring with one oxygen and one sulfur atom. . It is characterized by its relatively high boiling point of 339.691°C at 760 mmHg and a density of 1.308 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Oxathiane 3,3-dioxide can be synthesized through the reaction of methyl esters with 2,2-dimethyl-4-lithio-1,3-oxathiane 3,3-dioxide followed by treatment with silica gel. This reaction yields γ-hydroxy ketones . Another method involves the (thio)acetalization reaction of 2,2-bis(mercaptomethyl)-1,3-propanediol leading to the formation of bis(1,3-oxathiane) derivatives .
Industrial Production Methods: Industrial production methods for 1,3-oxathiane 3,3-dioxide are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Oxathiane 3,3-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides and carbonyl compounds are typical reagents used in substitution reactions.
Major Products Formed:
γ-Hydroxyketones: Formed from the reaction with aldehydes.
Sulfoxides and Sulfones: Products of oxidation reactions.
Thiols and Sulfides: Products of reduction reactions.
Applications De Recherche Scientifique
1,3-Oxathiane 3,3-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of γ-hydroxyketones.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1,3-oxathiane 3,3-dioxide involves its reactivity at the sulfur and oxygen atoms. The compound can undergo lithiation at the C-4 position, which reveals that the oxygen function destabilizes the sulfonyl carbanion in this ring system . This reactivity is crucial for its use in various synthetic applications.
Comparaison Avec Des Composés Similaires
1,3-Dioxane: Contains two oxygen atoms in the ring.
1,3-Dithiane: Contains two sulfur atoms in the ring.
Spiro[5.5]undecane derivatives: These compounds exhibit similar structural features with heteroatoms in the ring
Uniqueness: 1,3-Oxathiane 3,3-dioxide is unique due to its combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and stability compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and various industrial applications.
Propriétés
Numéro CAS |
109577-03-9 |
|---|---|
Formule moléculaire |
C4H8O3S |
Poids moléculaire |
136.17 g/mol |
Nom IUPAC |
1,3-oxathiane 3,3-dioxide |
InChI |
InChI=1S/C4H8O3S/c5-8(6)3-1-2-7-4-8/h1-4H2 |
Clé InChI |
CFROQNJYXPQWPB-UHFFFAOYSA-N |
SMILES canonique |
C1COCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




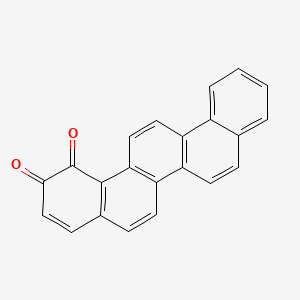
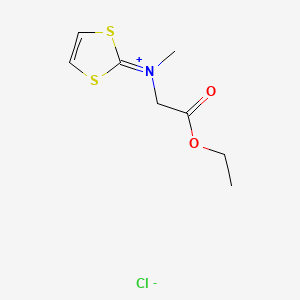
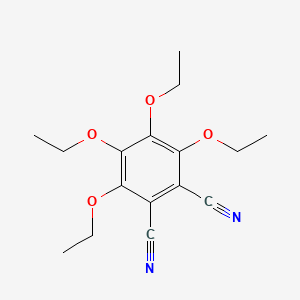
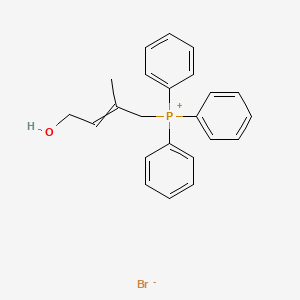

![methyl (2S)-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)propanoate](/img/structure/B14329808.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
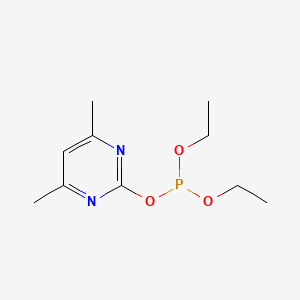
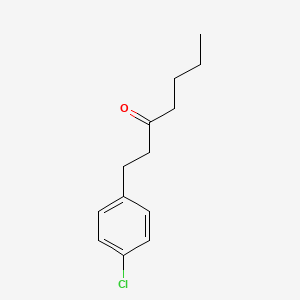
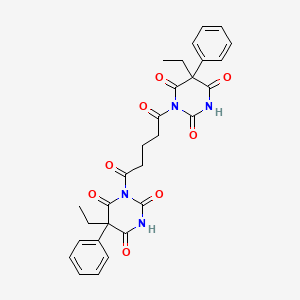
![Benzamide, N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14329835.png)
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
